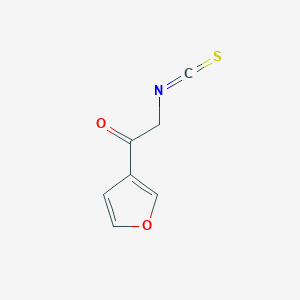
5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinones This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenyl group attached to an oxazinanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1,3-oxazinane-2,4-dione with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazinone ring can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoro-4-oxo-5-phenyl-1,3-oxazinan-2-one.
Reduction: Formation of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-5-phenyl-1,3-oxazinan-2-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Phenyl-1,3-oxazinane-2,4-dione: Lacks both the fluorine and hydroxyl groups, resulting in different chemical properties and applications.
Uniqueness
The presence of the fluorine atom in 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one enhances its chemical stability and reactivity compared to its non-fluorinated counterparts. This unique feature makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
872998-59-9 |
|---|---|
Molekularformel |
C10H10FNO3 |
Molekulargewicht |
211.19 g/mol |
IUPAC-Name |
5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C10H10FNO3/c11-10(7-4-2-1-3-5-7)6-15-9(14)12-8(10)13/h1-5,8,13H,6H2,(H,12,14) |
InChI-Schlüssel |
GDYHFOKVSRABRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(NC(=O)O1)O)(C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


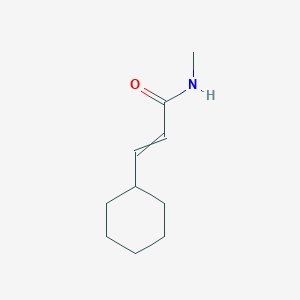
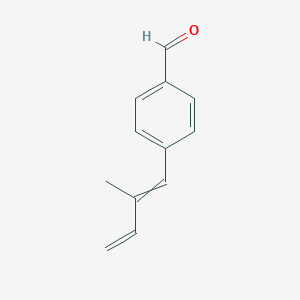

![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
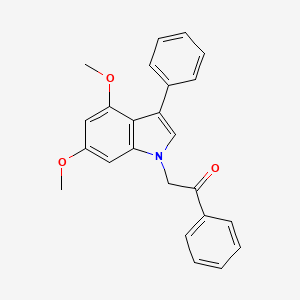
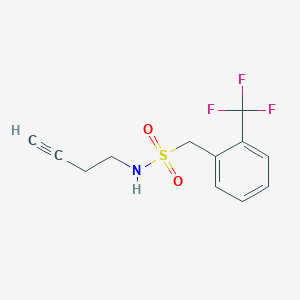
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
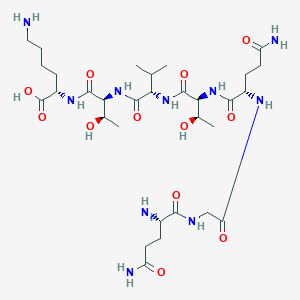


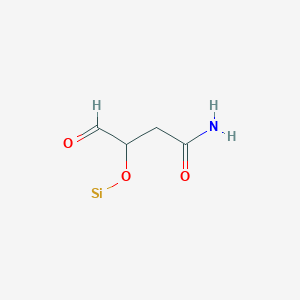
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
